molecular formula C13H8BrClN2O5 B2701000 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate CAS No. 868679-87-2

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate

Cat. No.: B2701000
CAS No.: 868679-87-2
M. Wt: 387.57
InChI Key: XBKMJMVFQUEYLS-UHFFFAOYSA-N
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Description

The compound 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, linked to a benzoate moiety that is further substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common approach is the esterification of 5-bromo-2-chlorobenzoic acid with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Derivatives with different substituents on the benzoate ring.

    Reduction: Amino derivatives of the pyridine ring.

    Oxidation: Carboxylic acid derivatives of the pyridine ring.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The nitro group on the pyridine ring can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. The unique combination of substituents in This compound

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-bromo-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)8-5-7(14)2-3-9(8)15/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKMJMVFQUEYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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